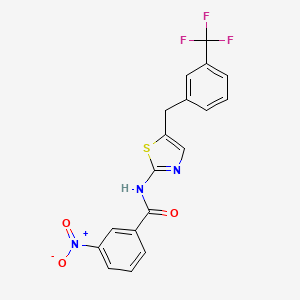

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUSOLXQIGJTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-1-(3-nitrophenyl)ethanone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The final step involves the acylation of the thiazole intermediate with 3-nitrobenzoyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Cyclization: The thiazole ring can be further functionalized through cyclization reactions with different electrophiles.

Common reagents used in these reactions include palladium catalysts, strong bases like sodium hydride, and electrophiles such as acyl chlorides . Major products formed from these reactions include various substituted thiazoles and benzamides .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide. The compound is believed to inhibit specific molecular targets essential for cancer cell survival.

- Mechanism of Action : It may inhibit enzyme activity by binding to active sites, blocking signaling pathways critical for cancer proliferation.

- Case Studies :

- In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and lung adenocarcinoma (A549) .

- The compound's structure allows for enhanced binding affinity due to the trifluoromethyl group, which could improve its efficacy compared to similar compounds .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively researched, with promising results against various bacterial strains.

- Activity Profile : Some thiazole compounds have shown potency comparable to established antibiotics such as chloramphenicol against Staphylococcus aureus .

- Research Findings :

Antiparasitic Effects

Compounds like this compound are also being explored for their antiparasitic properties.

- Biological Activity : Preliminary studies suggest that this compound may exhibit activity against parasitic infections, although specific data on efficacy and mechanisms are still under investigation.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide | Similar thiazole structure but different nitro position | Antimicrobial |

| 3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-thiazol-2-YL)benzamide | Contains a different nitro position | Antiparasitic |

| N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide | Lacks the nitro group; focuses on thiazole activity | Moderate activity |

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival and proliferation. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide include:

4-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide: Differing only in the position of the nitro group, this compound may exhibit different reactivity and biological activity.

2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a nitrobenzamide moiety, which imparts distinct electronic and steric properties that can be exploited in various applications .

Biological Activity

3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a nitro group, a thiazole ring, and a trifluoromethylbenzyl moiety. Its molecular formula is C16H14F3N3O2S, with a molecular weight of approximately 407.4 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and antiparasitic agent. The presence of the thiazole ring is crucial for its biological interactions, as thiazoles are known for their diverse pharmacological properties.

The compound's mechanism of action is thought to involve the inhibition of specific enzymes or pathways that are critical for microbial survival and virulence. For instance, studies have shown that compounds with similar structural motifs can inhibit histidine kinases, which regulate various virulence mechanisms in pathogens like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key analogs and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide | Similar thiazole structure but different nitro position | Antimicrobial |

| 3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-thiazol-2-YL)benzamide | Contains a different nitro position | Antiparasitic |

| N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide | Lacks the nitro group; focuses on thiazole activity | Moderate activity |

These compounds highlight how variations in functional groups and positions can influence biological activity and chemical properties.

Antimicrobial Activity

A study conducted on related thiazole derivatives demonstrated that compounds with similar structures to this compound showed promising antimicrobial properties against resistant strains of bacteria . The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, displaying significant inhibitory effects.

Antiparasitic Properties

In another investigation focusing on antiparasitic activity, this compound exhibited effectiveness against protozoan parasites such as Leishmania species. The study provided insights into its potential as a therapeutic agent against parasitic infections .

Toxicity and Safety Profile

Toxicity studies have shown that while this compound is effective against pathogens, it also poses certain risks. It has been reported to be toxic if ingested and can cause skin irritation, emphasizing the need for careful handling and further toxicity assessments during its development as a pharmaceutical agent .

Q & A

Q. How can hydrogen-bonding networks in the crystal structure inform solid-state stability?

- Methodology :

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with intermolecular bond strengths (e.g., N–H···N vs. C–H···O).

- Hirshfeld surface analysis : Use CrystalExplorer to quantify interaction types (e.g., π-stacking, van der Waals) contributing to lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.